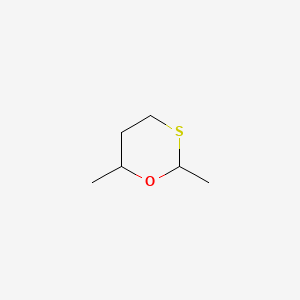
2,6-Dimethyl-1,3-oxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1,3-oxathiane is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure It is a six-membered ring with two methyl groups attached at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-1,3-oxathiane can be synthesized through the condensation of mercaptopropanol with aldehydes or ketones. The reaction typically involves the use of a catalyst and proceeds under mild conditions to form the desired oxathiane ring . Another method involves the (thio)acetalization reaction of 2,2-bis(mercaptomethyl)-1,3-propanediol, which leads to the formation of bis(1,3-oxathiane) derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of starting materials and catalysts can also be tailored to improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-1,3-oxathiane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions . It can also participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, carbonyl compounds, and oxidizing agents. The reactions typically proceed under mild to moderate conditions, such as room temperature or slightly elevated temperatures, and may require the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various substituted oxathiane derivatives .
Scientific Research Applications
2,6-Dimethyl-1,3-oxathiane has several scientific research applications due to its unique chemical properties. In organic chemistry, it is used as a building block for the synthesis of more complex molecules . In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and anticancer properties . The compound is also used in the study of stereochemistry and conformational analysis due to its flexible ring structure .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,3-oxathiane involves its ability to undergo various chemical transformations. The sulfur and oxygen atoms in the ring can participate in nucleophilic and electrophilic reactions, respectively. The compound’s reactivity is influenced by the presence of the methyl groups, which can affect the electron density and steric hindrance around the reactive sites . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound can interact with cellular enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
2,6-Dimethyl-1,3-oxathiane can be compared with other similar compounds, such as 1,3-dioxane and 1,3-dithiane. These compounds also contain six-membered rings with oxygen and sulfur atoms, respectively . this compound is unique due to the presence of both sulfur and oxygen in the same ring, which imparts distinct chemical properties and reactivity. Other similar compounds include 2,4-dimethyl-6-propyl-1,3-oxathiane and 2,6-dimethyl-4-propyl-1,3-oxathiane, which differ in the position and type of substituents on the ring .
Properties
CAS No. |
33709-58-9 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2,6-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C6H12OS/c1-5-3-4-8-6(2)7-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
HXJCIAUUPVOOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


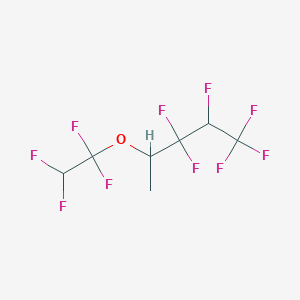
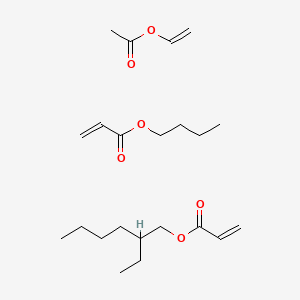
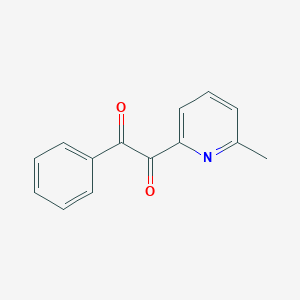
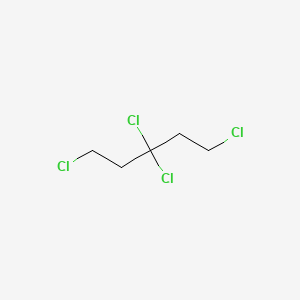
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
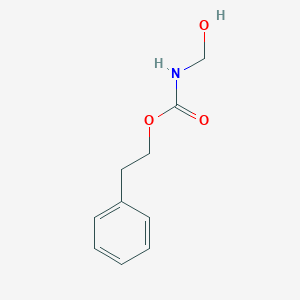
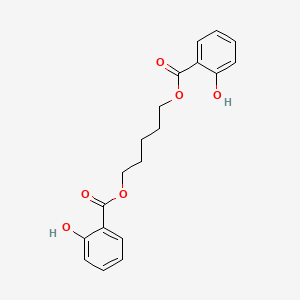

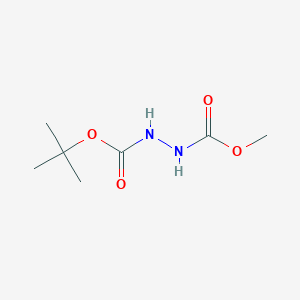
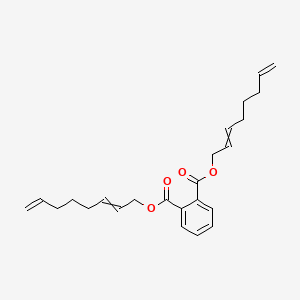


![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
